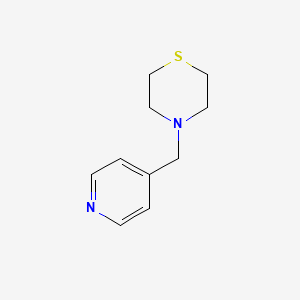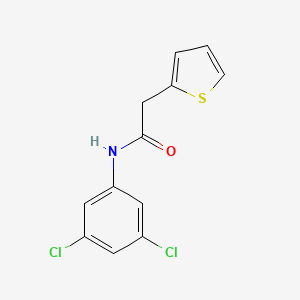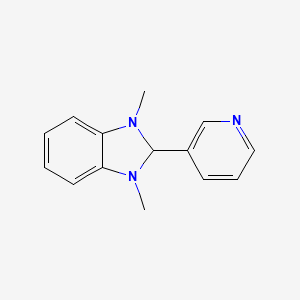
4-(4-pyridinylmethyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-pyridinylmethyl)thiomorpholine, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiomorpholine ring and a pyridine ring. In
Mécanisme D'action
The exact mechanism of action of 4-(4-pyridinylmethyl)thiomorpholine is not fully understood. However, studies have shown that 4-(4-pyridinylmethyl)thiomorpholine inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(4-pyridinylmethyl)thiomorpholine also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-pyridinylmethyl)thiomorpholine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-(4-pyridinylmethyl)thiomorpholine can inhibit the activity of certain enzymes, including tyrosine kinases and DNA topoisomerases. 4-(4-pyridinylmethyl)thiomorpholine has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-pyridinylmethyl)thiomorpholine in lab experiments is its potential as an anticancer agent. 4-(4-pyridinylmethyl)thiomorpholine has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using 4-(4-pyridinylmethyl)thiomorpholine in lab experiments is its potential toxicity. Studies have shown that 4-(4-pyridinylmethyl)thiomorpholine can be toxic to certain cells, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are many potential future directions for research on 4-(4-pyridinylmethyl)thiomorpholine. One area of research is the development of 4-(4-pyridinylmethyl)thiomorpholine-based drugs for the treatment of cancer and other diseases. Another area of research is the exploration of the mechanism of action of 4-(4-pyridinylmethyl)thiomorpholine and its potential applications in other fields of scientific research. Further studies are also needed to determine the safety and efficacy of 4-(4-pyridinylmethyl)thiomorpholine and to explore its potential side effects.
Méthodes De Synthèse
4-(4-pyridinylmethyl)thiomorpholine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-pyridinemethanethiol with epichlorohydrin in the presence of a base. This reaction results in the formation of 4-(4-pyridinylmethyl)thiomorpholine as a white solid with a yield of approximately 60%. Other methods of synthesis include the reaction of 4-pyridinemethanethiol with 1,2-dichloroethane or 1,2-dibromoethane.
Applications De Recherche Scientifique
4-(4-pyridinylmethyl)thiomorpholine has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 4-(4-pyridinylmethyl)thiomorpholine has anticancer properties and can inhibit the growth of cancer cells. 4-(4-pyridinylmethyl)thiomorpholine has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
4-(pyridin-4-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSEGPRCSSWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![methyl 4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5746719.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B5746721.png)
![3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5746722.png)
![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)
![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)


![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)